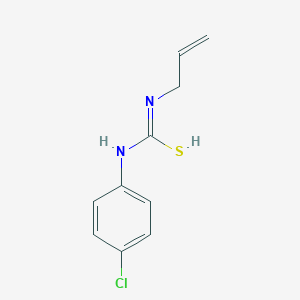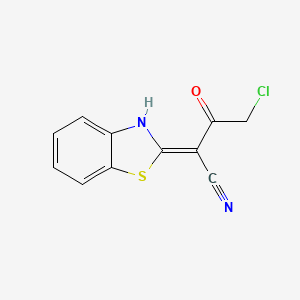
9-methyl-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3H-purin-6-one is a heterocyclic aromatic organic compound that belongs to the purine family. It is characterized by a fused ring system consisting of a pyrimidine ring and an imidazole ring. This compound is of significant interest due to its biological and pharmacological properties, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-3H-purin-6-one typically involves the condensation of guanine derivatives with methylating agents. One common method includes the reaction of 9-methylguanine with thionyl chloride followed by acetic anhydride in a one-pot reaction. The product is then purified using column chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The compound is typically produced in bulk quantities for use in pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyl-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound readily undergoes substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and nucleophiles such as amines.
Major Products Formed: The major products formed from these reactions include various substituted purines, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
9-Methyl-3H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: It has been investigated for its antiviral properties, particularly against cytomegalovirus and herpes simplex virus.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
Comparación Con Compuestos Similares
2-Chloro-9-methyl-3H-purin-6-one: This compound is similar in structure but contains a chlorine atom at the 2-position.
Ganciclovir: An antiviral agent derived from guanine, used to treat cytomegalovirus infections.
Uniqueness: 9-Methyl-3H-purin-6-one is unique due to its specific methylation at the 9-position, which imparts distinct biological properties. Its ability to inhibit DNA polymerase makes it a valuable compound in antiviral research and therapy.
Propiedades
IUPAC Name |
9-methyl-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESGUQRDJASXOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7761156.png)












